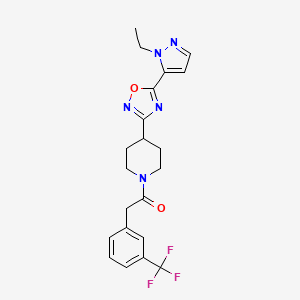
1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound notable for its potential applications in various scientific domains. This compound features a complex structure involving pyrazole, oxadiazole, piperidine, and phenyl groups, along with a trifluoromethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:
Formation of the pyrazole ring: : Starting from 1-ethylhydrazine and a 1,3-dicarbonyl compound through cyclization.
Synthesis of the 1,2,4-oxadiazole ring: : By reacting acyl hydrazide with a carboxylic acid derivative under dehydrating conditions.
Linking to the piperidine ring: : This is achieved through a nucleophilic substitution reaction.
Addition of the ethanone chain: : The final step involves attaching the ethanone derivative to the trifluoromethyl phenyl group.
Industrial Production Methods
For industrial production, the process is optimized for scale, often involving:
Continuous flow synthesis: : Enhancing yield and purity.
Automated reaction monitoring: : Ensuring precise control over reaction conditions.
Green chemistry approaches: : To reduce the environmental footprint, including solvent recycling and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions leading to various oxidized derivatives.
Reduction: : Reduction of the oxadiazole ring could lead to the corresponding amine derivatives.
Substitution: : The trifluoromethyl group can be substituted under appropriate conditions with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : e.g., potassium permanganate or chromium trioxide.
Reducing agents: : e.g., lithium aluminum hydride or sodium borohydride.
Substitution conditions: : Usually requires strong bases or nucleophiles like organolithium compounds.
Major Products
Oxidized products: : Depending on the oxidation state, a variety of ketone or carboxylic acid derivatives.
Reduced products: : Mainly amine derivatives from the reduction of the oxadiazole ring.
Substituted products: : Derivatives where the trifluoromethyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its diverse reactivity and as a building block for synthesizing more complex molecules.
Biology
It is investigated for its potential as a biochemical probe to study cellular processes involving its target pathways.
Medicine
The compound shows promise in drug discovery, particularly for conditions that might benefit from its interaction with specific molecular targets.
Industry
Mecanismo De Acción
The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and altering their activity, which in turn affects various biochemical pathways. The trifluoromethyl group often enhances its binding affinity and metabolic stability, making it a potent candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(5-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-phenylethanone
1-(4-(5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-chlorophenyl)ethanone
Highlighting Uniqueness
What sets 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone apart is the presence of the trifluoromethyl group, which enhances its biological activity and chemical stability
Let me know if there’s anything specific you’d like to dive deeper into!
Propiedades
IUPAC Name |
1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O2/c1-2-29-17(6-9-25-29)20-26-19(27-31-20)15-7-10-28(11-8-15)18(30)13-14-4-3-5-16(12-14)21(22,23)24/h3-6,9,12,15H,2,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPMJPADKMEGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
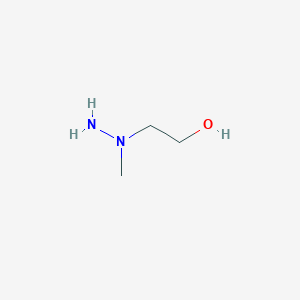
![(1R,2R,5R,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-octahydro-2H-dispiro[naphthalene-1,2':5',3''-bis(oxolane)]-5''-one](/img/structure/B2912672.png)
![1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2912673.png)
![1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2912674.png)
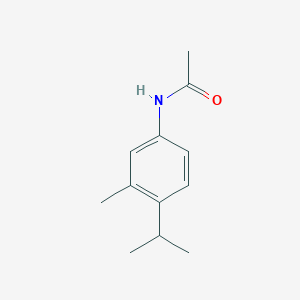
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2912677.png)
![(Z)-ethyl 3-allyl-2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2912679.png)
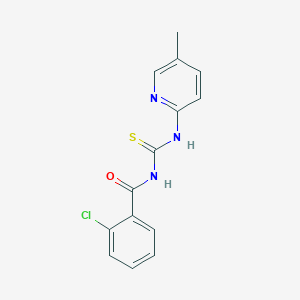
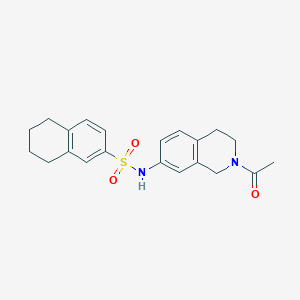
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2912684.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide](/img/structure/B2912685.png)
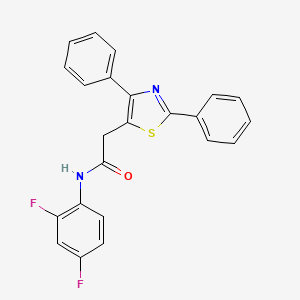
![ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2912687.png)
![5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2912693.png)
